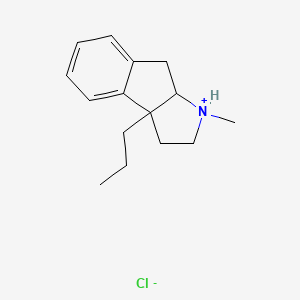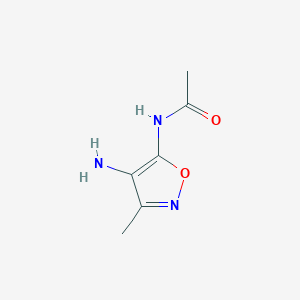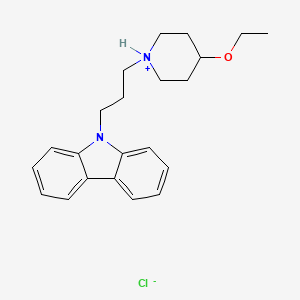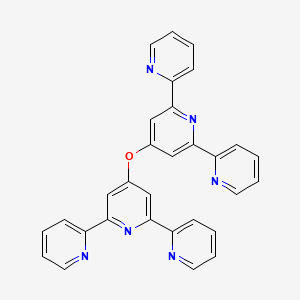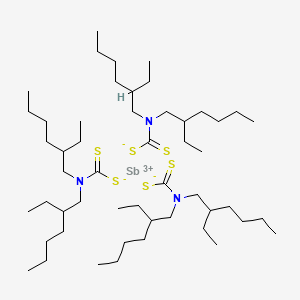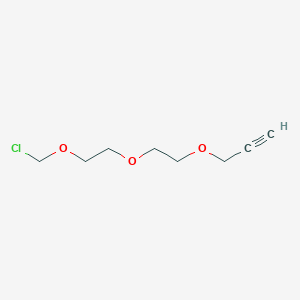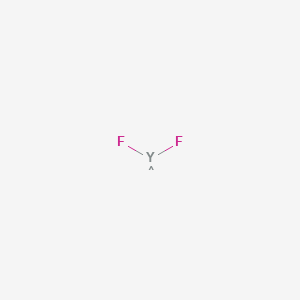
Yttrium difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium difluoride is an inorganic compound with the chemical formula YF₂. It is a rare earth metal fluoride that is typically found in a crystalline form. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Yttrium difluoride can be synthesized through several methods. One common approach involves the reaction of yttrium oxide (Y₂O₃) with hydrofluoric acid (HF) under controlled conditions:
Y2O3+6HF→2YF3+3H2O
This reaction typically occurs at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced through the direct fluorination of yttrium metal using elemental fluorine gas. This method involves passing fluorine gas over yttrium metal at high temperatures, resulting in the formation of this compound:
2Y+3F2→2YF3
This process is efficient and yields high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Yttrium difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form yttrium oxide (Y₂O₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced back to yttrium metal using strong reducing agents such as calcium or magnesium.
Substitution: this compound can participate in substitution reactions with other halides to form different yttrium halides.
Common Reagents and Conditions
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Involves the use of strong reducing agents like calcium or magnesium at elevated temperatures.
Substitution: Typically occurs in the presence of other halide salts under controlled conditions.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Yttrium metal (Y)
Substitution: Other yttrium halides such as yttrium chloride (YCl₃) or yttrium bromide (YBr₃).
Applications De Recherche Scientifique
Yttrium difluoride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other yttrium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the development of fluorescent probes and imaging agents for biological studies.
Medicine: Utilized in the production of radiopharmaceuticals for cancer treatment and diagnostic imaging.
Industry: Applied in the manufacturing of high-performance ceramics, optical coatings, and plasma-resistant materials
Mécanisme D'action
The mechanism by which yttrium difluoride exerts its effects is primarily related to its chemical stability and reactivity. In biological applications, this compound can form complexes with biomolecules, facilitating targeted imaging and therapy. Its high thermal stability and resistance to corrosion make it an ideal material for industrial applications, where it can withstand harsh conditions without degrading .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Yttrium trifluoride (YF₃)
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium oxide (Y₂O₃)
Uniqueness
Yttrium difluoride is unique due to its specific chemical and physical properties, such as its high thermal stability and resistance to oxidation. Compared to yttrium trifluoride, this compound has different reactivity and applications, making it suitable for specialized uses in various fields .
Propriétés
Numéro CAS |
13981-89-0 |
|---|---|
Formule moléculaire |
F2Y |
Poids moléculaire |
126.90265 g/mol |
InChI |
InChI=1S/2FH.Y/h2*1H;/q;;+2/p-2 |
Clé InChI |
AWDPTOLITSMJEH-UHFFFAOYSA-L |
SMILES canonique |
F[Y]F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


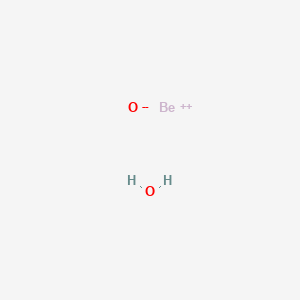
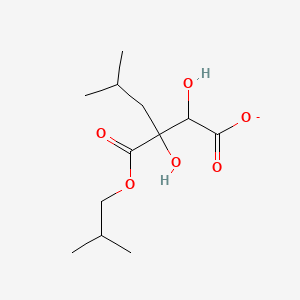
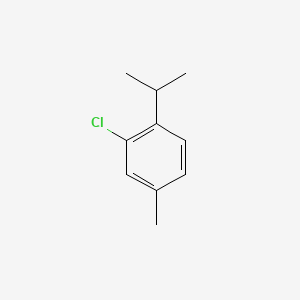
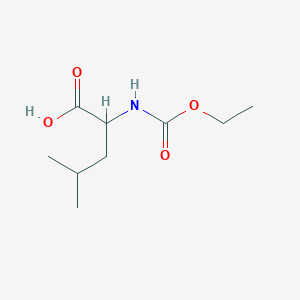
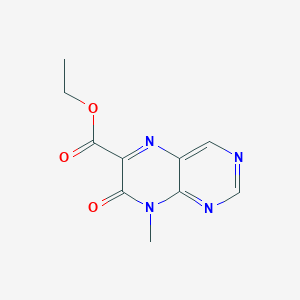
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

